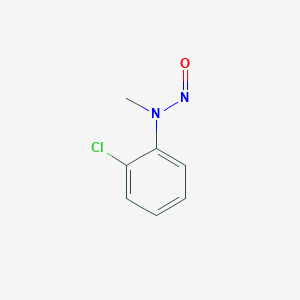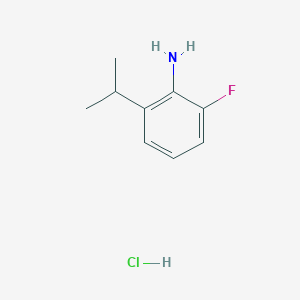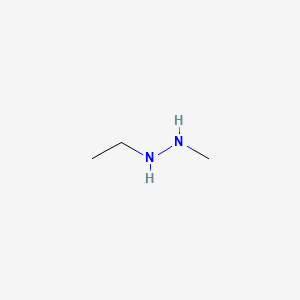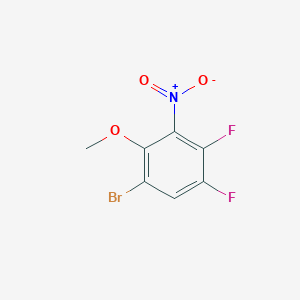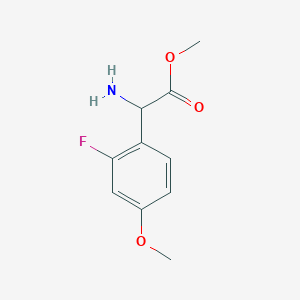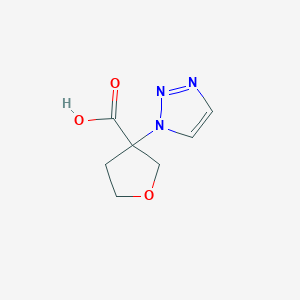![molecular formula C10H10F3NO3 B15308984 3-{[3-(Trifluoromethoxy)phenyl]amino}propanoic acid](/img/structure/B15308984.png)
3-{[3-(Trifluoromethoxy)phenyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(Trifluoromethoxy)phenyl]amino}propanoic acid is an organic compound with the molecular formula C10H10F3NO3 It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Trifluoromethoxy)phenyl]amino}propanoic acid typically involves the reaction of 3-(trifluoromethoxy)aniline with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction proceeds through nucleophilic addition, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Trifluoromethoxy)phenyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-{[3-(Trifluoromethoxy)phenyl]amino}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-{[3-(Trifluoromethoxy)phenyl]amino}propanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
- (E)-3-(4-(trifluoromethoxy)phenyl)propanoic acid
Uniqueness
3-{[3-(Trifluoromethoxy)phenyl]amino}propanoic acid is unique due to its specific trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H10F3NO3 |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
3-[3-(trifluoromethoxy)anilino]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-8-3-1-2-7(6-8)14-5-4-9(15)16/h1-3,6,14H,4-5H2,(H,15,16) |
InChI Key |
OPRGTYJXUQWBRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15308903.png)
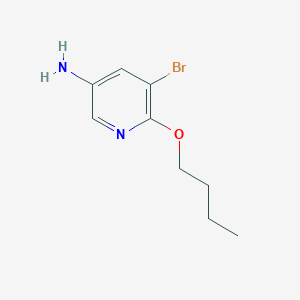

![5-Tert-butoxycarbonyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B15308923.png)


